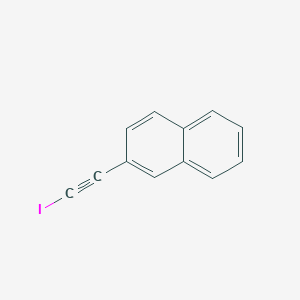![molecular formula C12H14N2O6S B14253250 methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate CAS No. 282527-04-2](/img/structure/B14253250.png)
methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate is a synthetic organic compound characterized by its unique structure, which includes a nitrophenyl group and a sulfonylamino group attached to a pent-4-enoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate typically involves a multi-step process. One common method includes the following steps:
Formation of the nitrophenyl sulfonyl chloride: This is achieved by reacting 4-nitrophenylamine with chlorosulfonic acid.
Coupling reaction: The nitrophenyl sulfonyl chloride is then reacted with (2S)-2-amino-pent-4-enoic acid in the presence of a base such as triethylamine to form the desired sulfonylamino compound.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonylamino derivatives depending on the nucleophile used.
科学的研究の応用
Methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonylamino group may also play a role in binding to proteins and other biomolecules, affecting their function and signaling pathways.
類似化合物との比較
Similar Compounds
Methyl (2S)-2-[(4-aminophenyl)sulfonylamino]pent-4-enoate: Similar structure but with an amino group instead of a nitro group.
Methyl (2S)-2-[(4-methylphenyl)sulfonylamino]pent-4-enoate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
282527-04-2 |
|---|---|
分子式 |
C12H14N2O6S |
分子量 |
314.32 g/mol |
IUPAC名 |
methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate |
InChI |
InChI=1S/C12H14N2O6S/c1-3-4-11(12(15)20-2)13-21(18,19)10-7-5-9(6-8-10)14(16)17/h3,5-8,11,13H,1,4H2,2H3/t11-/m0/s1 |
InChIキー |
YBABYCYGZIRVQH-NSHDSACASA-N |
異性体SMILES |
COC(=O)[C@H](CC=C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
正規SMILES |
COC(=O)C(CC=C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
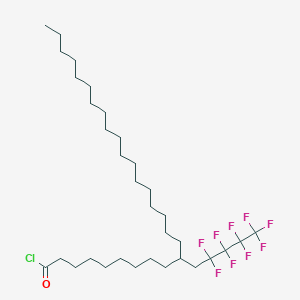



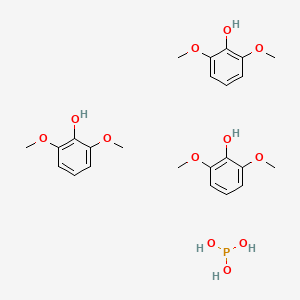

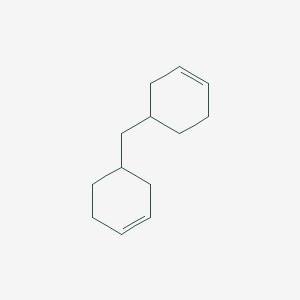
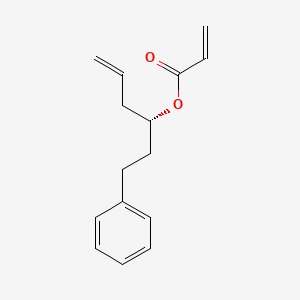

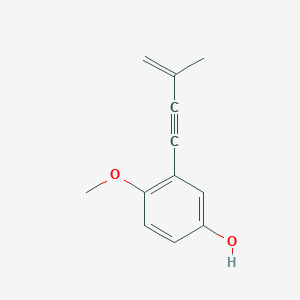

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)
